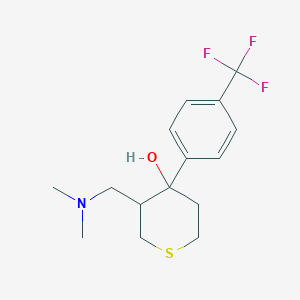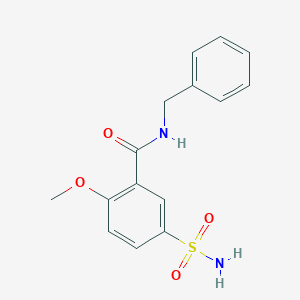
3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol is a synthetic organic compound characterized by the presence of a thian-4-ol ring substituted with a dimethylamino group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol typically involves the following steps:
Formation of the Thian-4-ol Ring: The thian-4-ol ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution with Dimethylamino Group:
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thian-
特性
分子式 |
C15H20F3NOS |
|---|---|
分子量 |
319.4g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]-4-[4-(trifluoromethyl)phenyl]thian-4-ol |
InChI |
InChI=1S/C15H20F3NOS/c1-19(2)9-13-10-21-8-7-14(13,20)11-3-5-12(6-4-11)15(16,17)18/h3-6,13,20H,7-10H2,1-2H3 |
InChIキー |
ADSAQTUAGOVXJN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O |
正規SMILES |
CN(C)CC1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether](/img/structure/B374752.png)
![4-(2-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374753.png)
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374754.png)
![2-[4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl sulfide](/img/structure/B374756.png)
![8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl 2-(4-methyl-1-piperazinyl)ethyl ether](/img/structure/B374757.png)
![1-Methyl-4-[2-(trifluoromethyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B374758.png)
![2-[4-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374759.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B374764.png)


![1-(6-Ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374768.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-ethyl-3-piperidinamine](/img/structure/B374770.png)
![2-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B374771.png)
![2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol](/img/structure/B374774.png)
